5-Phenyl-1,3-oxazole-4-carboxylic acid
Overview
Description
5-Phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
It is known that oxazole derivatives can interact with a variety of biological targets, which suggests that 5-phenyl-1,3-oxazole-4-carboxylic acid may also have multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds or non-covalent interactions . It is plausible that this compound acts in a similar manner.
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biochemical pathways, suggesting that this compound may also influence multiple pathways .
Result of Action
Given the diverse biological activities of oxazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using reagents such as manganese dioxide (MnO2) in a packed reactor .
Industrial Production Methods: Industrial production of oxazoles, including this compound, often utilizes metal-catalyzed reactions. Palladium-catalyzed direct arylation of oxazoles is a preferred method due to its high regioselectivity and efficiency. This method involves the use of aryl halides and phosphine ligands under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO2.
Substitution: Palladium-catalyzed arylation reactions at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Aryl halides, phosphine ligands, and palladium catalysts.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of arylated oxazoles.
Scientific Research Applications
5-Phenyl-1,3-oxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a scaffold for drug development due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Oxazole: A basic heterocyclic compound with similar structural features.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness: 5-Phenyl-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKDIKJSGDVSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379967 | |
Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99924-18-2 | |
Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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